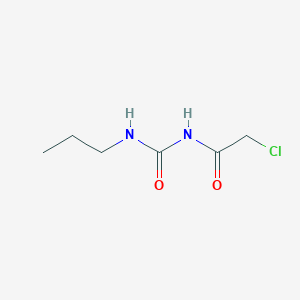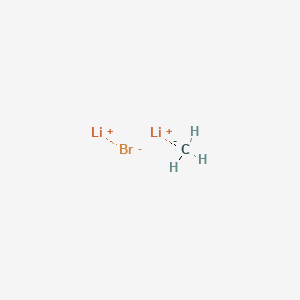
2-Chloro-4-fluorophenylacetic acid
Descripción general
Descripción
2-Chloro-4-fluorophenylacetic acid is a white crystalline powder . It is used as a pharmaceutical intermediate . The molecular formula is C8H5ClFO2 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorophenylacetic acid is represented by the SMILES notation [O-]C(=O)CC1=CC=C(F)C=C1Cl . The InChI Key is CDUSPKFHAVQVRQ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
2-Chloro-4-fluorophenylacetic acid is a white crystalline powder . It has a melting point of 98.5-107.5°C . It is slightly soluble in water . The molecular weight is 188.58 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Structural Analysis
2-Chloro-4-fluorophenylacetic acid, as part of the halogenated phenylacetic acid family, has been subjected to detailed first-principle studies to understand its reactivity and structural properties. Comparative studies with other halogenated phenylacetic acids have shown that 2-Chloro-4-fluorophenylacetic acid exhibits unique reactivity patterns, acidity levels, and vibrational spectra. The molecular descriptors such as Fukui functions, local softness, electrophilicity, electronegativity, hardness, and HOMO-LUMO gap have been calculated and analyzed for these compounds. These properties are crucial in applications involving synthetic chemistry and material science, where the reactivity of molecules is a fundamental aspect (Srivastava et al., 2015).
Chromatographic Analysis and Quality Control
The unique properties of the fluorine atom in compounds like 2-Chloro-4-fluorophenylacetic acid make it a significant component in fields like agrochemistry, biotechnology, and pharmacology. However, the presence of structurally related fluorinated isomers can lead to undesirable effects. Chromatographic methods have been developed to analyze and control the purity of such compounds, ensuring the elimination of undesired isomers in the final product. This method is crucial for maintaining the quality of pharmaceuticals and other fine chemicals (Chasse et al., 2007).
Molecularly Imprinted Polymer Analysis
2-Chloro-4-hydroxyphenoxyacetic acid, closely related to 2-Chloro-4-fluorophenylacetic acid, has been used as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles. This method is employed for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid. The process involves linear scan voltammetry at a disposable screen-printed electrode, highlighting the role of halogenated phenylacetic acids in analytical chemistry for environmental monitoring and quality control (Schöllhorn et al., 2000).
Fluorescence Studies and Sensor Development
The fluorophores derived from compounds like 2-Chloro-4-fluorophenylacetic acid have been studied extensively for their fluorescence quenching properties. These studies are essential in developing optical sensors and understanding the molecular interactions in various solvents. The fluorescence quenching mechanism provides insights into the behavior of these compounds in different chemical environments, paving the way for their application in sensor technology and molecular probes (Geethanjali et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUSPKFHAVQVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369350 | |
| Record name | 2-Chloro-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenylacetic acid | |
CAS RN |
177985-32-9 | |
| Record name | 2-Chloro-4-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177985-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloro-4-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)



![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)





